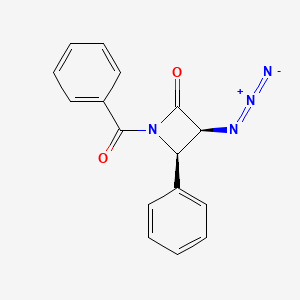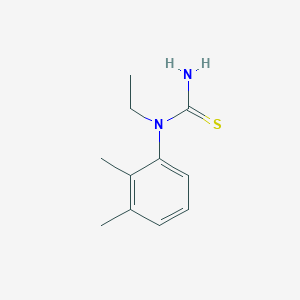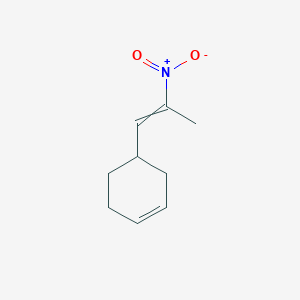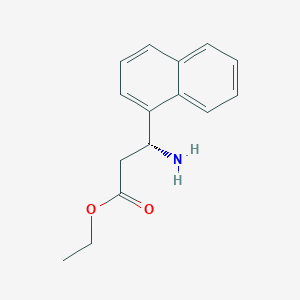![molecular formula C22H20N6O2 B12567039 (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine CAS No. 143877-98-9](/img/structure/B12567039.png)
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine is a complex organic compound characterized by the presence of an azido group, a diphenylmethyl group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine typically involves multiple steps, starting with the preparation of the azidoaniline derivative. This can be achieved through the diazotization of 4-aminobenzene followed by azidation. The resulting 4-azidoaniline is then reacted with diphenylmethylamine under specific conditions to form the intermediate compound. Finally, the intermediate is condensed with glycine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and drug delivery systems. The diphenylmethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate
- 5-Amino-1,2,3-triazoles
- 5-Amino-1,3,4-oxadiazolate inner salts
Uniqueness
(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine is unique due to the combination of its azido group and diphenylmethyl group, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular modifications and stability under various conditions.
Properties
CAS No. |
143877-98-9 |
|---|---|
Molecular Formula |
C22H20N6O2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[[(4-azidoanilino)-(benzhydrylamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C22H20N6O2/c23-28-27-19-13-11-18(12-14-19)25-22(24-15-20(29)30)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,29,30)(H2,24,25,26) |
InChI Key |
ULRGGXNUWBXYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)







![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)


